molecular formula C13H21NO B13286494 3-[(Hexylamino)methyl]phenol

3-[(Hexylamino)methyl]phenol

Cat. No.: B13286494
M. Wt: 207.31 g/mol
InChI Key: SGQRRJSXMMMWIX-UHFFFAOYSA-N
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Description

3-[(Hexylamino)methyl]phenol (CAS: Not specified in available sources

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[(hexylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-9-14-11-12-7-6-8-13(15)10-12/h6-8,10,14-15H,2-5,9,11H2,1H3

InChI Key

SGQRRJSXMMMWIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantage Limitation
Mannich Condensation 80°C, 4–6 h ~65 Scalable for industrial use Requires pH optimization
Reductive Amination 25°C, 14 h ~68 High selectivity Costly reducing agents
Solvent-Free 100°C, 2 h ~60 Environmentally friendly Requires high purity reagents
Nucleophilic Substitution 80°C, 24 h ~52 Simple setup Long reaction time

Spectral Characterization

  • FTIR :
    • Broad O-H stretch at 3200–3400 cm⁻¹.
    • C-N stretch at 1220 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • δ 6.65–7.25 (m, 4H, aromatic), δ 3.72 (s, 2H, -CH₂-), δ 2.60 (t, 2H, -NH-CH₂-).

Industrial Considerations

  • Paraformaldehyde-based Mannich reactions are preferred for large-scale synthesis due to lower toxicity and easier handling.
  • Regulatory compliance requires <0.1% residual formaldehyde, achievable via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions: 3-[(Hexylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-[(Hexylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its phenolic structure which is common in many bioactive compounds.

    Industry: Utilized in the production of polymers and resins due to its phenolic nature, which imparts desirable properties such as thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 3-[(Hexylamino)methyl]phenol is largely dependent on its phenolic structure. The hydroxyl group can participate in hydrogen bonding and redox reactions, making it a versatile compound in various chemical and biological processes. The hexylamino group can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-[(Hexylamino)methyl]phenol with structurally related phenolic compounds:

Compound Molecular Formula Substituent Key Features Biological Activity
This compound C₁₃H₂₁NO Hexylamino (-NH-C₆H₁₃) High lipophilicity; potential membrane permeability Limited direct data; inferred receptor interaction based on analogs
3-[(Methylamino)methyl]phenol C₈H₁₁NO Methylamino (-NH-CH₃) Lower molecular weight; higher water solubility Unknown; shorter chain may reduce receptor affinity compared to hexyl derivatives
3-(1-(Dimethylamino)ethyl)phenol C₁₂H₁₇NO₂ Dimethylaminoethyl (-CH₂CH₂-N(CH₃)₂) Enhanced solubility in organic solvents; tertiary amine Studied for neurological applications due to amine interactions
3-Nitrophenol C₆H₅NO₃ Nitro (-NO₂) Strong electron-withdrawing group; acidic (pKa ~8.3) Antimicrobial and industrial applications
4-[3-(Hydroxymethyl)phenoxy]phenol C₁₃H₁₂O₃ Hydroxymethylphenoxy (-O-C₆H₄-CH₂OH) Biphenolic structure; high hydrogen-bonding capacity Antioxidant potential inferred from phenolic hydroxyl groups

Physicochemical Properties

  • Solubility: The hexyl chain in this compound reduces water solubility compared to its methylamino analog (C₈H₁₁NO) . Tertiary amines like 3-(1-(Dimethylamino)ethyl)phenol exhibit better solubility in alcohols and ethers due to reduced polarity .
  • Lipophilicity: The hexyl group increases logP (estimated ~3.5), enhancing lipid membrane penetration compared to nitro (-NO₂) or hydroxymethyl (-CH₂OH) derivatives .

Biological Activity

3-[(Hexylamino)methyl]phenol, also known as o-Cresol, alpha-(hexylamino)-, is an organic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, along with a hexylamino group (-NH-C6H13). This compound is a derivative of o-cresol and belongs to the class of cresols or methylphenols. It typically appears as a colorless to pale yellow solid and is soluble in organic solvents like ethanol and acetone, but insoluble in water.

Synthesis

The synthesis of this compound generally involves the alkylation of o-cresol with hexylamine. This reaction is usually conducted under controlled conditions using solvents such as ethanol or methanol, often requiring an acid or base catalyst to facilitate the reaction. In industrial settings, vapor-phase alkylation methods may be employed at elevated temperatures and pressures to enhance yield and selectivity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory responses or microbial resistance mechanisms. This suggests potential therapeutic applications, particularly in anti-inflammatory contexts. The specific hexyl chain length influences its solubility, reactivity, and biological effects compared to other similar compounds.

Binding Affinity Studies

Studies examining the binding affinity of this compound with biological targets are crucial for understanding its therapeutic potential. These studies may reveal its efficacy in modulating inflammatory pathways or exhibiting antimicrobial properties. The balance between hydrophobicity and hydrophilicity provided by the hexyl group enhances its membrane permeability and biological interactions compared to shorter or longer alkyl chain analogs.

Inflammatory Response Modulation

In a recent study focused on inflammatory responses, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound. This suggests that the compound could serve as a potential therapeutic agent for treating inflammatory diseases.

Concentration (µM)TNF-α Levels (pg/mL)
0150
10120
5080
10050

Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacological Implications

The pharmacological profile of this compound suggests that it could be beneficial in treating conditions characterized by excessive inflammation or infection. Its unique structure allows for enhanced interaction with biological membranes, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, long-term safety profiles, and potential side effects are essential for evaluating its suitability as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 3-[(Hexylamino)methyl]phenol, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. A modified microwave-assisted method (similar to Schiff base synthesis in ) optimizes yield (72%) by using methanol as a solvent and controlled irradiation (800 W, 8 minutes). Traditional methods involve NaBH(OAc)₃ as a reducing agent in THF/Et₂O, with yields dependent on amine stoichiometry and solvent polarity . Key factors:

  • Catalyst choice : CuCl enhances alkylation efficiency.
  • Purification : Recrystallization from methanol/water improves purity.

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • NMR : Assign peaks for the phenolic -OH (~5.5 ppm) and hexylamino protons (δ 1.2–2.8 ppm).
  • X-ray crystallography (as in ): Resolve intramolecular hydrogen bonds (e.g., O–H⋯N) and planarity between aromatic and aminoalkyl groups.
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Oxidative stability : Phenolic -OH is prone to oxidation; store under inert gas (N₂/Ar) at 4°C.
  • pH sensitivity : Protonation of the hexylamino group at acidic pH (<4) alters solubility.
  • Thermal degradation : Decomposes above 150°C; DSC/TGA recommended for stability profiling .

Advanced Research Questions

Q. How can synthesis be optimized for scale-up while maintaining reproducibility?

  • Microwave-assisted synthesis () reduces reaction time and energy use.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction removal.
  • Catalyst recycling : Immobilized Cu catalysts reduce waste .

Q. What computational strategies predict the biological interactions of this compound?

  • Docking studies (Schrödinger Suite, ): Simulate binding to enzymes (e.g., cyclooxygenase) via hydrogen bonding and hydrophobic interactions.
  • MD simulations : Analyze conformational stability in aqueous vs. lipid membranes .

Q. What mechanisms underlie its potential anti-inflammatory and antimicrobial activities?

  • Radical scavenging : Phenolic -OH donates protons to neutralize ROS (similar to ).
  • Metal chelation : The hexylamino group binds Fe²⁺/Cu²⁺, disrupting microbial metalloenzymes .

Q. How should researchers handle safety and toxicity risks during experimental workflows?

  • PPE : Nitrile gloves and sealed goggles (per ) prevent dermal/ocular exposure.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Q. How do structural modifications (e.g., alkyl chain length) impact bioactivity compared to analogs?

  • Chain elongation : Hexyl vs. methyl groups () enhance lipophilicity (logP ↑) and membrane penetration.
  • Substituent position : Para-substituted analogs show reduced antibacterial efficacy due to steric hindrance .

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